Delafloxacin

Overview

Description

Delafloxacin is a novel anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP). It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Mechanism of Action

Delafloxacin is a novel fluoroquinolone antibiotic that has been approved for the treatment of acute bacterial skin and skin structure infections . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound’s action.

Target of Action

This compound primarily targets bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial drugs .

Mode of Action

This compound inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase . This inhibition interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process . The resultant strain inhibits further elongation .

Biochemical Pathways

The inhibition of DNA topoisomerase IV and DNA gyrase disrupts the bacterial DNA replication process . This disruption leads to the cessation of bacterial growth and ultimately results in bacterial cell death .

Pharmacokinetics

This compound is rapidly absorbed and exhibits comparable exposure characteristics between its intravenous (300 mg) and oral (450 mg) formulations . This compound is primarily excreted renally, but also undergoes metabolism by uridine diphosphate-glucuronosyltransferase enzymes in the formation of a conjugated metabolite .

Result of Action

The result of this compound’s action is the effective killing of bacterial cells . It has demonstrated excellent in vitro activity against many clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), other staphylococci, streptococci, and Enterobacteriaceae .

Action Environment

The unique chemical structure of this compound renders it a weak acid, resulting in increased intracellular penetration and enhanced bactericidal activity under acidic conditions . This property may be particularly advantageous against methicillin-resistant Staphylococcus aureus (MRSA), for which the significance of the intracellular mode of survival is increasingly being recognized .

Biochemical Analysis

Biochemical Properties

Delafloxacin’s unique chemical structure allows it to have increased intracellular penetration and enhanced bactericidal activity under acidic conditions . This is particularly advantageous against methicillin-resistant Staphylococcus aureus, for which the significance of the intracellular mode of survival is increasingly being recognized .

Cellular Effects

This compound’s enhanced potency and penetration in low pH environments may influence cell function, particularly in the context of infections where the environment is often acidic

Molecular Mechanism

This compound is unique in its balanced target enzyme inhibition, a property that likely explains the very low frequencies of spontaneous mutations in vitro

Dosage Effects in Animal Models

It is known that this compound is well-tolerated overall .

Metabolic Pathways

This compound is primarily metabolized via glucuronidation, with oxidative metabolism representing less than 1% of an administered dose . The enzymes involved in this process include UGT1A1, UGT1A3, and UGT2B15 .

Subcellular Localization

Its ability to penetrate cells and exert its effects in acidic environments suggests that it may localize to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delafloxacin is synthesized through a multi-step process involving the condensation of ethoxy acrylic ester with 2,6-diamino-3,5-difluoropyridine. The reaction typically occurs in an organic solvent such as ether, tetrahydrofuran (THF), or methylene dichloride at temperatures ranging from 0 to 100°C . The intermediate products are further processed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quantitation and quality control .

Chemical Reactions Analysis

Types of Reactions

Delafloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties and activities .

Scientific Research Applications

Randomized Controlled Trials

Recent studies have demonstrated that delafloxacin is comparable in efficacy to traditional antibiotics. A systematic review of six randomized controlled trials involving over 3,000 patients indicated that this compound had a microbiological eradication rate similar to that of comparator antibiotics (OR = 1.33%, 95% CI = 0.94–1.88) . Moreover, a Phase II trial showed that this compound achieved a higher cure rate compared to vancomycin in treating ABSSSIs, particularly in obese patients .

Safety Profile

This compound is generally well tolerated, with a low incidence of treatment-emergent adverse events (TEAEs). In pooled analyses from Phase III studies, fewer patients experienced adverse events compared to those receiving comparator treatments (7.0% vs. 9.2%) with serious adverse events occurring at similar rates across groups . Notably, no significant differences were observed in the rates of discontinuation due to treatment-related adverse events .

Off-Label Uses and Case Studies

This compound has been utilized off-label for various conditions beyond its approved indications. A case series involving five patients highlighted its effectiveness in treating prosthetic joint infections and acute skin infections, with no documented treatment failures or adverse events reported . The flexibility in its use underscores the need for further investigation into its potential applications.

Comparative In Vitro Activity

In vitro studies have shown that this compound possesses superior potency against certain pathogens compared to other fluoroquinolones. For instance, it demonstrated at least 64-fold greater potency against Staphylococcus aureus than levofloxacin and ciprofloxacin . This enhanced activity against resistant strains positions this compound as a valuable option in the era of increasing antibiotic resistance.

Comparison with Similar Compounds

Similar Compounds

- Levofloxacin

- Moxifloxacin

- Ciprofloxacin

- Finafloxacin

- Zabofloxacin

Uniqueness

Delafloxacin is unique among fluoroquinolones due to its anionic nature, which enhances its activity in acidic environments. This property makes it particularly effective against infections in tissues with low pH, such as abscesses. Additionally, this compound has a balanced inhibition of both DNA gyrase and topoisomerase IV, reducing the likelihood of resistance development .

Conclusion

This compound is a promising antibiotic with unique properties that make it effective against a broad range of bacterial infections, including those caused by resistant strains. Its synthesis, chemical reactions, and applications in scientific research highlight its significance in the field of medicine and beyond.

Biological Activity

Delafloxacin is a novel anionic fluoroquinolone antibiotic that has garnered attention for its broad-spectrum activity against various bacterial pathogens, including both Gram-positive and Gram-negative organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative performance against other antibiotics.

This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This dual-targeting capability is attributed to specific substitutions at the C-7 and C-8 positions of the fluoroquinolone nucleus, enhancing its affinity for these targets compared to other fluoroquinolones . The unique molecular structure of this compound allows it to maintain activity against strains exhibiting resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR) and efflux pump overexpression .

In Vitro Activity

This compound has demonstrated significant in vitro activity against a range of pathogens. A comparative study found that this compound exhibited at least 64 times greater potency than levofloxacin and ciprofloxacin against Staphylococcus aureus (MIC50 ≤ 0.008 mg/L) and coagulase-negative staphylococci (MIC50 0.06 mg/L). Additionally, it showed superior activity against Pseudomonas aeruginosa (MIC50 0.25 mg/L) compared to other fluoroquinolones .

| Pathogen | This compound MIC50 (mg/L) | Levofloxacin MIC50 (mg/L) | Ciprofloxacin MIC50 (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | ≤0.008 | 0.5 | 1 |

| Coagulase-negative Staphylococci | 0.06 | 1 | 1 |

| Pseudomonas aeruginosa | 0.25 | 1 | 1 |

| Enterobacter cloacae | 0.03 | 0.03 | 0.03 |

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). In a Phase 3 study involving 850 adults, this compound was compared with vancomycin plus aztreonam. The results showed that this compound achieved an objective response rate of 83.7%, comparable to the vancomycin/aztreonam group at 80.6% . Notably, bacterial eradication rates for MRSA were reported at 100% for this compound-treated patients .

Case Studies

A case series involving five patients treated with this compound for various infections demonstrated high success rates without adverse events. The conditions included prosthetic joint infections and acute skin infections, highlighting this compound's potential off-label applications .

Resistance Mechanisms

Despite its broad-spectrum activity, some resistance mechanisms have been identified. This compound retains efficacy against certain resistant strains due to its unique pharmacological properties. For instance, it has shown effectiveness against levofloxacin-nonsusceptible Staphylococcus aureus isolates, with eradication rates exceeding 98% .

Properties

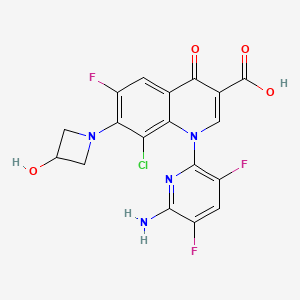

IUPAC Name |

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPNMLZGFQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172331 | |

| Record name | Delafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). This interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process. The resultant strain inhibits further elongation. Delafloxacin exerts concentration-dependent bacteriocidal activity. | |

| Record name | Delafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

189279-58-1 | |

| Record name | Delafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189279-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.